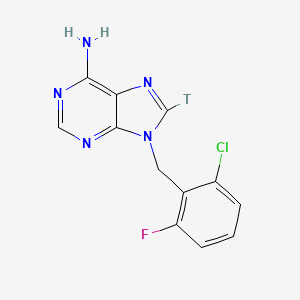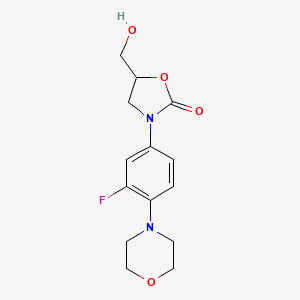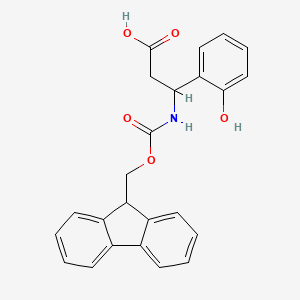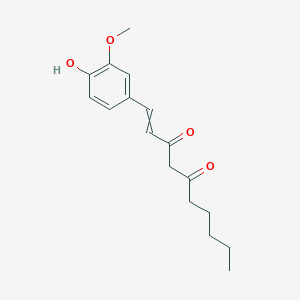
Aprinocid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aprinocid is a chemical compound known for its use as a coccidiostat, which is a type of drug used to control coccidiosis in animals, particularly poultry. It is more accurately described as a coccidiocide, meaning it kills Coccidia parasites. The compound’s IUPAC name is 9-[(2-chloro-6-fluorophenyl)methyl]-6-purinamine, and it has a molecular formula of C12H9ClFN5 .
Vorbereitungsmethoden
The synthesis of Aprinocid involves several steps. The primary synthetic route includes the reaction of 2-chloro-6-fluorobenzyl chloride with 6-aminopurine under specific conditions. This reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction. The mixture is then heated to promote the formation of this compound .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of more efficient reactors and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Aprinocid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides. This reaction typically requires oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
Aprinocid has several scientific research applications:
Chemistry: It is used as a model compound in studies involving purine derivatives and their chemical behavior.
Biology: this compound is studied for its effects on Coccidia parasites, providing insights into the biology and lifecycle of these organisms.
Medicine: The compound is used in veterinary medicine to control coccidiosis in poultry, improving animal health and productivity.
Industry: This compound is used in the formulation of veterinary drugs and feed additives, contributing to the agricultural industry
Wirkmechanismus
The mechanism of action of Aprinocid involves its interaction with the cellular processes of Coccidia parasites. It disrupts the DNA synthesis and cell division of the parasites, leading to their death. The molecular targets include enzymes involved in purine metabolism, which are essential for the survival and replication of the parasites .
Vergleich Mit ähnlichen Verbindungen
Aprinocid is unique compared to other coccidiostats due to its specific chemical structure and mode of action. Similar compounds include:
Halofuginone: Another coccidiostat with a different chemical structure and mechanism of action.
Diclazuril: A coccidiostat that works by inhibiting the development of Coccidia parasites at different stages of their lifecycle.
Toltrazuril: A compound that targets multiple stages of the Coccidia lifecycle, similar to this compound but with a different chemical structure
This compound stands out due to its efficacy against strains of Coccidia that are resistant to other coccidiostats, making it a valuable tool in veterinary medicine .
Eigenschaften
Molekularformel |
C12H9ClFN5 |
|---|---|
Molekulargewicht |
279.69 g/mol |
IUPAC-Name |
9-[(2-chloro-6-fluorophenyl)methyl]-8-tritiopurin-6-amine |
InChI |
InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)/i6T |
InChI-Schlüssel |
NAPNOSFRRMHNBJ-NGIXYFTOSA-N |
Isomerische SMILES |
[3H]C1=NC2=C(N=CN=C2N1CC3=C(C=CC=C3Cl)F)N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13396173.png)
![N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B13396179.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol](/img/structure/B13396182.png)



![2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide](/img/structure/B13396212.png)

![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13396224.png)
![2-[[6-[[1-[3-[(2-Cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13396231.png)

![4-[Hydroxy-[4-(2-methylpropyl)phenyl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methoxypyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(1-methyl-2-oxopyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(5-methylpyrazin-2-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-(4-methylsulfonylphenyl)pyrrolidine-2,3-dione](/img/structure/B13396242.png)


